molecular formula C10H10Cl2 B2377850 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene CAS No. 1082562-88-6

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2377850
CAS No.: 1082562-88-6
M. Wt: 201.09
InChI Key: KOIYZWDKDIGNLU-UHFFFAOYSA-N
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Description

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H10Cl2 It is a derivative of tetrahydronaphthalene, where two chlorine atoms are substituted at the 1 and 7 positions

Scientific Research Applications

1,7-Dichloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene is not available, Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified .

Safety and Hazards

Tetralin may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene are not available, Tetralin and similar compounds continue to be of interest in various fields, including energy production and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene can be synthesized through the chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 7 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydronaphthalene derivatives with different substitution patterns.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

    Substitution Reactions: Products include various substituted tetrahydronaphthalenes.

    Oxidation Reactions: Products include naphthalene derivatives.

    Reduction Reactions: Products include different tetrahydronaphthalene derivatives.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without chlorine substitutions.

    1,5-Dichloro-1,2,3,4-tetrahydronaphthalene: A similar compound with chlorine atoms at different positions.

Uniqueness: 1,7-Dichloro-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,7-dichloro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIYZWDKDIGNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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